3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea
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Overview
Description
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a benzyloxy group and a urea moiety linked to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy-pyridine intermediate: This step involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate, resulting in the formation of 3-(benzyloxy)pyridine.
Synthesis of the urea derivative: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction results in the formation of corresponding amines.
Substitution: Substitution reactions on the pyridine ring can produce various substituted pyridine derivatives.
Scientific Research Applications
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxyphenyl groups can facilitate binding to active sites, while the urea moiety may form hydrogen bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)pyridine: Lacks the urea and methoxyphenyl groups, making it less versatile in biological applications.
4-methoxybenzyl isocyanate: Contains the methoxyphenyl group but lacks the pyridine and urea moieties.
N-benzyl-N’-phenylurea: Similar urea structure but lacks the pyridine and methoxyphenyl groups.
Uniqueness
3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea is unique due to its combination of a pyridine ring, benzyloxy group, and urea moiety
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-11-9-16(10-12-18)14-23-21(25)24-20-19(8-5-13-22-20)27-15-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWDWBPTCGMHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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